(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound (1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 918411-43-5) is a conformationally constrained bicyclic amino acid derivative. Its structure features a 7-azabicyclo[2.2.1]heptane core, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, and a carboxylic acid substituent at the C2 position. The molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol. This compound is widely used in medicinal chemistry as a rigid scaffold for peptide mimetics and enzyme inhibitors due to its ability to restrict rotational freedom and enhance binding specificity .
Properties
IUPAC Name |
(1R,2R,4S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRXGVDCVQVPV-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711082-67-6 | |
| Record name | rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 241.29 g/mol. Its structure features a bicyclic framework with a tert-butoxycarbonyl group and a carboxylic acid functionality, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of azabicyclo compounds can possess antimicrobial effects against various pathogens.
- CNS Activity : The bicyclic structure is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Antitumor Activity : Some azabicyclo compounds have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or tumor growth.
- Interaction with Receptors : It may act as an antagonist or agonist at certain receptor sites in the central nervous system (CNS), affecting neurotransmission.
- Induction of Apoptosis : Some studies suggest that similar compounds can induce programmed cell death in cancer cells.
Antimicrobial Studies
A study conducted on various azabicyclo compounds demonstrated that modifications to the bicyclic structure could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group was particularly noted for increasing solubility and bioavailability, which are critical for antimicrobial efficacy.
CNS Activity
Research published in pharmacological journals highlighted that azabicyclo compounds can modulate the activity of neurotransmitters such as dopamine and serotonin. In animal models, this compound showed potential as a neuroprotective agent.
Antitumor Activity
In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are essential for programmed cell death.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of azabicyclo compounds:
- Case Study 1 : A clinical trial investigated the effects of a related compound on patients with anxiety disorders, showing significant improvements in symptoms compared to placebo.
- Case Study 2 : Preclinical studies on mice demonstrated that administration of this compound resulted in reduced tumor size in xenograft models.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its bicyclic structure provides a scaffold that can be modified to enhance biological activity or selectivity towards specific targets.
Key Applications :
- Antiviral Agents : Research has indicated that derivatives of this compound can exhibit antiviral properties, making them candidates for further investigation in the treatment of viral infections.
- Anticancer Compounds : The compound has been explored for its potential in developing anticancer drugs due to its ability to interact with cellular pathways involved in cancer progression.
Synthetic Chemistry
In synthetic organic chemistry, (1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid serves as an important intermediate in the synthesis of more complex molecules.
Applications in Synthesis :
- Building Block for Complex Molecules : It can be used as a starting material for synthesizing larger, more complex organic compounds through various reactions such as amination and acylation.
- Chiral Auxiliary : The stereochemistry of the compound allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Case Study 1: Synthesis of Antiviral Agents
In a recent study, researchers synthesized a series of antiviral compounds using this compound as a key intermediate. The modifications made to the bicyclic structure enhanced the activity against specific viral strains, demonstrating its utility in drug discovery.
Case Study 2: Development of Anticancer Drugs
Another research effort focused on modifying this compound to develop novel anticancer agents. By introducing various functional groups onto the bicyclic core, researchers were able to identify compounds that showed promising cytotoxic activity against cancer cell lines.
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Variations and Stereochemical Differences
The following table highlights key structural and functional differences between the target compound and analogous bicyclic derivatives:
Physicochemical Properties
- Boc Group Influence : The tert-butoxycarbonyl group increases hydrophobicity (logP ~1.12–1.2) compared to unprotected amines .
- Carboxylic Acid vs. Esters : The target’s carboxylic acid (pKa ~2.5) enhances water solubility at physiological pH, whereas methyl esters (e.g., ) are more membrane-permeable .
Research Findings and Key Insights
Stereochemical Specificity : The (1R,2R,4S) configuration in the target compound is structurally analogous to epibatidine’s active enantiomer, emphasizing the role of stereochemistry in receptor binding .
Functional Group Interplay : Replacement of the carboxylic acid with a ketone () or ester () alters reactivity and bioavailability, enabling diverse applications in synthesis .
Catalytic Innovations: Palladium-catalyzed amination () and SmI₂-mediated reductions () expand the toolkit for modifying the bicyclic core .
Q & A
Basic: What synthetic methodologies are effective for preparing (1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?
Answer:
A robust approach involves oxidative cleavage of precursor bicyclic intermediates. For example, RuCl₃/NaIO₄-mediated oxidation in a solvent system (acetonitrile/CCl₄/H₂O, 1:1:1.5) can yield carboxylic acid derivatives with 57% efficiency after purification via flash column chromatography (CH₂Cl₂/ethyl acetate) . Key steps include:
- Reaction conditions : 6 hours at room temperature.
- Workup : Acid-base partitioning (1 M NaOH/HCl) and multiple dichloromethane extractions.
- Critical parameters : Stoichiometric excess of NaIO₄ (20:1 molar ratio to substrate) and controlled pH during extraction to avoid decomposition.
| Reagent | Solvent Ratio | Time | Yield |
|---|---|---|---|
| NaIO₄, RuCl₃ | CH₃CN/CCl₄/H₂O (1:1:1.5) | 6 h | 57% |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for dust control .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Spill management : Avoid drainage contamination; use absorbent materials (e.g., vermiculite) and neutralize with 1 M NaOH before disposal .
Basic: How can researchers confirm the stereochemical integrity of the final product?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- NMR analysis : Compare coupling constants (e.g., ) with literature values for (1R,2R,4S) configurations. For bicyclo[2.2.1]heptane systems, transannular NOEs in -NOESY confirm bridgehead stereochemistry .
Advanced: How can reaction yields be improved while minimizing epimerization?
Answer:
- Catalyst optimization : Replace RuCl₃ with Sharpless asymmetric dihydroxylation catalysts (e.g., AD-mix-β) to enhance enantioselectivity .
- Low-temperature workup : Conduct extractions at 4°C to reduce Boc-group hydrolysis.
- In-line monitoring : Use FTIR to track carbonyl (C=O) stretching (~1700 cm⁻¹) and adjust pH dynamically .
Advanced: How should researchers address discrepancies in spectroscopic data between synthetic batches?
Answer:
- Controlled recrystallization : Purify via slow evaporation in ethyl acetate/hexane to eliminate polymorphic variations.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₁NO₄) with <2 ppm error .
- Dynamic NMR : Resolve conformational equilibria by acquiring spectra at variable temperatures (e.g., 25°C vs. −40°C) .
Advanced: What strategies assess the compound’s stability under biorelevant conditions?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>150°C indicates thermal stability) .
Advanced: How can computational modeling aid in predicting reactivity or docking interactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxylic acid reactivity) .
- Molecular docking : Simulate binding to target enzymes (e.g., proteases) using AutoDock Vina, focusing on the bicyclic scaffold’s rigidity for affinity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
